
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This particular compound features an ethoxycarbonyl group and a phenoxymethyl group attached to a butanoate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 2-(phenoxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products Formed
Hydrolysis: 2-(phenoxymethyl)butanoic acid and ethanol.
Reduction: 2-(phenoxymethyl)butanol.
Substitution: Various substituted phenoxymethyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of esterases and their mechanisms.
Medicine: Could be explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mécanisme D'action
The mechanism of action of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate largely depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Phenylacetic acid esters: Similar structure with a phenyl group instead of a phenoxymethyl group.
Propriétés
Numéro CAS |
110450-08-3 |
|---|---|
Formule moléculaire |
C14H17O5- |
Poids moléculaire |
265.28 g/mol |
Nom IUPAC |
2-ethoxycarbonyl-2-(phenoxymethyl)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-14(12(15)16,13(17)18-4-2)10-19-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)/p-1 |
Clé InChI |
ULDAEEDNFQHHKN-UHFFFAOYSA-M |
SMILES canonique |
CCC(COC1=CC=CC=C1)(C(=O)[O-])C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

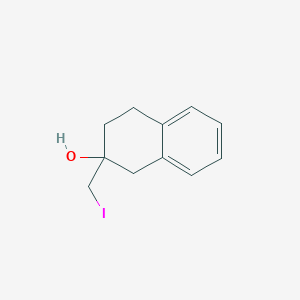
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
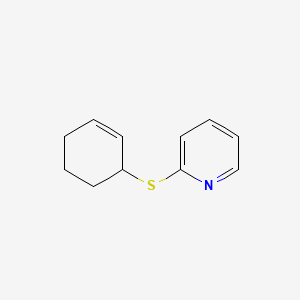
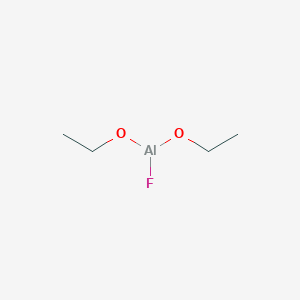
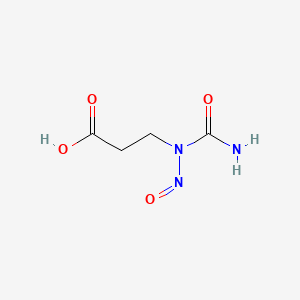
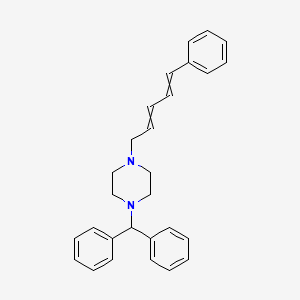

![2,3-Dimethylnaphtho[2,3-B]thiophene](/img/structure/B14319247.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
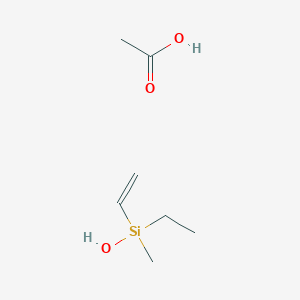
![5-[2-(Methylsulfanyl)ethyl]-2,3-dihydrothiophene](/img/structure/B14319261.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
